1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid
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Overview
Description
1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyphenyl group and a carboxylic acid group. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both hydroxy and carboxylic acid functional groups makes it a versatile building block for various chemical syntheses.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities and can interact with various biological targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking interactions . The hydroxyl group in the 3-position of the phenyl ring may also play a role in these interactions.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, and antiproliferative effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid. For instance, the compound’s tautomeric state can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interactions of 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid with enzymes, proteins, and other biomolecules.
Cellular Effects
Pyrazole derivatives have been reported to possess various physiological and pharmacological activities . For instance, some pyrazole derivatives have shown anticancer properties .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their interactions at the molecular level .
Temporal Effects in Laboratory Settings
Some pyrazole-4-carboxylic acids have been reported to show solid-state proton transfer .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Some pyrazoline derivatives have been studied for their effects on the behavior and survival of fish .
Metabolic Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis, suggesting they may interact with various enzymes or cofactors .
Transport and Distribution
The solubility of some pyrazole derivatives has been reported to increase in certain mediums due to the possible protonation of the heterocycle nitrogen atom .
Subcellular Localization
The structure of pyrazoles may influence their localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another method includes the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with ethyl acetoacetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for ether formation.
Major Products Formed:
Oxidation: 1-(3-Oxo-phenyl)pyrazole-4-carboxylic acid.
Reduction: 1-(3-Hydroxyphenyl)pyrazole-4-methanol.
Substitution: 1-(3-Alkoxyphenyl)pyrazole-4-carboxylic acid.
Scientific Research Applications
1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
- 3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
- 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other isomers. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1-(3-hydroxyphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-3-1-2-8(4-9)12-6-7(5-11-12)10(14)15/h1-6,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYLLWZVEZZUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368018-57-8 |
Source
|
Record name | 1-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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